molecular formula C32H64O2 B14407107 1-Hydroxydotriacontan-15-one CAS No. 81531-16-0

1-Hydroxydotriacontan-15-one

Cat. No.: B14407107
CAS No.: 81531-16-0
M. Wt: 480.8 g/mol
InChI Key: FTRLALNEURXXOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxydotriacontan-15-one is a long-chain aliphatic ketone with a hydroxyl group at the first carbon and a ketone group at the fifteenth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxydotriacontan-15-one can be synthesized through several methods, including the oxidation of long-chain alcohols and the reduction of long-chain diketones. One common synthetic route involves the oxidation of 1-dotriacontanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions and yields the desired ketone with high purity .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of long-chain fatty acids or esters, followed by selective oxidation. This method is advantageous due to its scalability and cost-effectiveness. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), facilitates the hydrogenation process, while oxidizing agents like potassium permanganate (KMnO4) are employed for the oxidation step .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxydotriacontan-15-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Hydroxydotriacontan-15-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxydotriacontan-15-one involves its interaction with cellular membranes and enzymes. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and hydrophobic interactions, influencing membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for specific enzymes involved in lipid metabolism, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxydotriacontan-15-one is unique due to its specific chain length and the position of its functional groups, which confer distinct physical and chemical properties. Its longer chain length compared to similar compounds results in higher melting and boiling points, as well as different solubility characteristics. These properties make it particularly useful in applications requiring high thermal stability and specific hydrophobic interactions .

Properties

CAS No.

81531-16-0

Molecular Formula

C32H64O2

Molecular Weight

480.8 g/mol

IUPAC Name

1-hydroxydotriacontan-15-one

InChI

InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-23-26-29-32(34)30-27-24-21-18-15-12-13-16-19-22-25-28-31-33/h33H,2-31H2,1H3

InChI Key

FTRLALNEURXXOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.